molecular formula C5H9NO B14770860 2-Azabicyclo[2.2.0]hexan-5-ol

2-Azabicyclo[2.2.0]hexan-5-ol

Katalognummer: B14770860
Molekulargewicht: 99.13 g/mol
InChI-Schlüssel: WIZKAVJIIGFBMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Azabicyclo[220]hexan-5-ol is a bicyclic compound featuring a nitrogen atom within its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azabicyclo[2.2.0]hexan-5-ol typically involves photochemical [2+2] cycloaddition reactions. This method allows for the efficient formation of the bicyclic structure by utilizing light to drive the reaction. The reaction conditions often include the use of specific wavelengths of light and suitable solvents to facilitate the cycloaddition process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of photochemical cycloaddition can be scaled up for larger production, provided that the reaction conditions are carefully controlled to ensure consistency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

2-Azabicyclo[2.2.0]hexan-5-ol undergoes various types of chemical reactions, including:

    Reduction: The compound can be reduced, typically involving the addition of hydrogen or removal of oxygen.

    Substitution: This involves the replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and halogens for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and pressures to optimize the reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituents introduced.

Wissenschaftliche Forschungsanwendungen

2-Azabicyclo[2.2.0]hexan-5-ol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Azabicyclo[2.2.0]hexan-5-ol involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their activity. This compound can modulate enzyme activity, receptor binding, and other cellular processes by interacting with key molecular pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Azabicyclo[2.2.0]hex-5-enes: These compounds share a similar bicyclic structure but differ in the presence of a double bond.

    2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with a different ring size and structure.

Uniqueness

2-Azabicyclo[2.2.0]hexan-5-ol is unique due to its specific ring structure and the presence of a hydroxyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Eigenschaften

Molekularformel

C5H9NO

Molekulargewicht

99.13 g/mol

IUPAC-Name

2-azabicyclo[2.2.0]hexan-5-ol

InChI

InChI=1S/C5H9NO/c7-5-1-4-3(5)2-6-4/h3-7H,1-2H2

InChI-Schlüssel

WIZKAVJIIGFBMH-UHFFFAOYSA-N

Kanonische SMILES

C1C2C(C1O)CN2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.